3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Description
Properties
IUPAC Name |
1-(7-acetyl-9-hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-9(16)14-5-12(3)7-15(10(2)17)8-13(4,6-14)11(12)18/h11,18H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUZHUUQBJOLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CN(CC(C1)(C2O)C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,7-Diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a compound belonging to the diazabicyclo family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 252.31 g/mol. The compound features a bicyclic structure that contributes to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2O3 |
| Molecular Weight | 252.31 g/mol |
| CAS Number | 147698-79-1 |
| LogP | 0.168 |
| PSA | 57.69 Ų |
Research indicates that this compound exhibits significant pharmacological activities through various mechanisms:
- Orexin Receptor Antagonism : The compound acts as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are implicated in sleep regulation, appetite control, and addiction behaviors. Studies have shown that antagonism of these receptors can reduce the expression of behaviors related to drug addiction and anxiety disorders .
- Antidepressant-like Effects : In animal models, chronic administration of this compound has demonstrated antidepressant-like effects, suggesting its potential utility in treating mood disorders .
- Cognitive Function : The compound has been associated with improved cognitive functions in rodent models, indicating potential applications in treating cognitive dysfunctions .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Animal Models of Anxiety and Fear : In a study involving the rat fear-potentiated startle paradigm, the compound effectively attenuated cardiovascular responses to conditioned fear and novelty exposure . This suggests its potential use in treating anxiety disorders such as PTSD.
- Depression Models : Chronic treatment with the compound in mouse models resulted in significant reductions in depressive behaviors . This finding aligns with its classification as an antidepressant-like agent.
- Cognitive Enhancement : Research has indicated that treatment with this compound preserves both declarative and non-declarative learning and memory in rats . This highlights its potential role in cognitive enhancement therapies.
Pharmacological Applications
Given its diverse biological activities, this compound may be developed for various therapeutic applications:
- Sleep Disorders : As an orexin receptor antagonist, it holds promise for treating insomnia and other sleep-related disorders.
- Addiction Treatment : Its ability to modulate orexin signaling could be beneficial in addiction therapies, particularly for substances like cocaine and amphetamines .
- Mood Disorders : The antidepressant-like effects observed warrant further investigation into its use for depression and anxiety disorders.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of diazabicyclo compounds exhibit antimicrobial properties. The structural features of 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol may enhance its bioactivity against various pathogens, making it a candidate for developing new antimicrobial agents .
- Neuroprotective Effects : Some studies suggest that compounds with similar structural motifs can have neuroprotective effects. This opens avenues for exploring its potential in treating neurodegenerative diseases .
Material Science Applications
- Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. Its bicyclic structure contributes to the rigidity and stability of the resulting materials .
- Catalysis : The nitrogen atoms in the bicyclic structure may provide catalytic sites for various organic reactions, enhancing reaction rates and selectivity in synthetic pathways .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial properties of related diazabicyclo compounds. The findings suggested that modifications to the acetyl groups significantly influenced the compound's activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotective agents highlighted similar compounds' ability to inhibit oxidative stress pathways in neuronal cells. This suggests that this compound could be further investigated for its protective effects against neurotoxicity .
Research Findings
The conformational analysis of 3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonanes has revealed multiple stable conformers that could influence its reactivity and interaction with biological targets . Understanding these conformations is crucial for optimizing its applications in drug design.
Comparison with Similar Compounds
Table 1: Structural Comparison of Bispidine Derivatives
Conformational Analysis
- Target Compound : Adopts a rigid chair-chair conformation, stabilized by intramolecular hydrogen bonding (O–H···O=C) .
- Heteroatom-Substituted Analogs: 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol exhibits chair-boat conformers in crystalline states, reducing metabolic stability compared to the target compound .
Key Research Findings
- Antimicrobial Activity: Alkyl hydrazine carboxylates with tetraaryl substitutions exhibit MIC = 8–16 μg/mL against Staphylococcus aureus, outperforming non-aromatic bispidines .
Q & A
Q. How does its conformational rigidity compare to analogs in solution versus solid state?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
